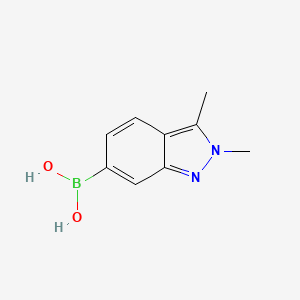

2,3-Dimethyl-2H-indazole-6-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3-dimethylindazol-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BN2O2/c1-6-8-4-3-7(10(13)14)5-9(8)11-12(6)2/h3-5,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEURACXBMNIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=NN(C(=C2C=C1)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethyl-2H-indazole-6-boronic acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,3-Dimethyl-2H-indazole-6-boronic acid, a key building block in contemporary medicinal chemistry and materials science. We will delve into its core chemical and physical properties, explore its synthesis and purification, and discuss its critical role in synthetic applications, particularly in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.

Introduction to the Indazole Scaffold and Boronic Acids

The indazole nucleus is a privileged heterocyclic motif in drug discovery, forming the structural core of numerous biologically active compounds with applications ranging from oncology to anti-inflammatory therapies.[1] The strategic functionalization of the indazole ring is paramount for modulating the pharmacological profile of these molecules. Boronic acids, in turn, are indispensable tools in modern organic synthesis, primarily due to their role as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed carbon-carbon bond-forming reaction is celebrated for its broad substrate scope, functional group tolerance, and relatively mild reaction conditions.[4][5]

This compound merges these two important chemical entities, offering a pre-functionalized indazole core ready for elaboration. Its unique structure allows for the introduction of the dimethyl-indazole moiety into a wide array of organic molecules, making it a valuable building block for creating novel chemical entities with potential therapeutic applications.[1][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis and process development.

Core Chemical Identity

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | (2,3-dimethyl-2H-indazol-6-yl)boronic acid | [6] |

| CAS Number | 1253912-00-3 | [6] |

| Molecular Formula | C9H11BN2O2 | [6][7] |

| Molecular Weight | 190.01 g/mol | [6][7] |

Physical Characteristics

Storage and Stability: This compound should be stored at room temperature or under refrigerated conditions (2-8°C) in a dry, sealed container to prevent degradation.[6] Boronic acids can be sensitive to moisture and may undergo protodeboronation, especially under harsh conditions.[1]

Synthesis and Purification Strategies

The synthesis of this compound is not explicitly detailed in the provided search results. However, a general understanding of the synthesis of related indazole derivatives and boronic acids allows for a logical proposed pathway.

A plausible synthetic route would likely start from a halogenated indazole precursor, such as 6-iodo-2,3-dimethyl-2H-indazole.[1] This precursor can be subjected to a lithium-halogen exchange followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup to yield the desired boronic acid.

An alternative approach could involve the synthesis of 2,3-dimethyl-2H-indazol-6-amine, which can then be converted to the corresponding diazonium salt and subsequently to the boronic acid via a Sandmeyer-type reaction with a boronic acid source. The synthesis of the amine precursor from 2,3-dimethyl-6-nitro-2H-indazole has been described.[9][10]

Illustrative Synthetic Workflow

Caption: A potential synthetic pathway to this compound.

Purification Methodologies

Purification of boronic acids can sometimes be challenging due to their amphiphilic nature and tendency to form boroxines (anhydrides). Common purification techniques include:

-

Recrystallization: This is often the most effective method for obtaining high-purity boronic acids. A suitable solvent system must be empirically determined.[11]

-

Column Chromatography: Silica gel chromatography can be employed, though it may be complicated by the polarity of the boronic acid. Using a mobile phase containing a small amount of a polar solvent like methanol or a modifier like acetic acid can sometimes improve separation.[11]

-

Acid-Base Extraction: A common and effective method involves dissolving the crude product in an organic solvent and extracting it with an aqueous base to form the boronate salt. The aqueous layer is then separated, washed with an organic solvent to remove non-acidic impurities, and then acidified to precipitate the pure boronic acid.[12]

Chemical Reactivity and Key Applications

The primary utility of this compound lies in its application as a substrate in Suzuki-Miyaura cross-coupling reactions.[1] This reaction enables the formation of a carbon-carbon bond between the indazole ring at the 6-position and a variety of sp2-hybridized carbon atoms from aryl, heteroaryl, or vinyl halides or triflates.[2][3]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst and proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl halide).[1]

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium(II) complex.[1]

-

Reductive Elimination: The two organic fragments on the palladium center couple, and the desired product is eliminated, regenerating the Pd(0) catalyst.[1]

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a general protocol for a microwave-assisted Suzuki-Miyaura coupling reaction involving an aryl halide and this compound. This protocol is adapted from a similar reaction with 6-iodo-2,3-dimethyl-2H-indazole and a generic boronic acid.[1]

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol)

-

Base (e.g., 2M aqueous Na2CO3 solution, 2.0 mL)

-

Solvent (e.g., 1,4-dioxane, 7.0 mL)

-

Microwave vial

Procedure:

-

To a microwave vial, add the aryl halide, this compound, and the palladium catalyst.

-

Add the 1,4-dioxane and the aqueous sodium carbonate solution.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture with stirring at 120 °C for 30-40 minutes.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, cool the vial to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.

Troubleshooting Common Issues: [1]

-

Low or No Conversion: Ensure all reagents are pure and the solvents are properly deoxygenated. The reaction may require a higher temperature or longer reaction time.

-

Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Thorough deoxygenation of the reaction mixture is crucial.

-

Protodeboronation: This occurs when the boronic acid is replaced by a hydrogen atom. Using a milder base or avoiding prolonged heating can mitigate this issue.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification: While specific hazard data for this compound is limited, related boronic acids are classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated area or under a chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.[13]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[13]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its strategic importance lies in its ability to participate in robust and reliable Suzuki-Miyaura cross-coupling reactions, enabling the facile introduction of the 2,3-dimethyl-2H-indazole moiety. A thorough understanding of its chemical properties, synthetic accessibility, and reactivity is essential for its effective application in drug discovery and materials science. By following established protocols and adhering to proper safety guidelines, researchers can successfully leverage this reagent to advance their scientific endeavors.

References

- (2, 3-dimethyl-2H-indazol-6-yl)boronic acid, min 97%, 500 mg. Google Search.

- Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 6-iodo-2,3-dimethyl-2H-indazole. Benchchem.

- 2-Methyl-2H-indazole-6-boronic acid 1001907-57-8. Sigma-Aldrich.

- Safety Data Sheet. Google Search.

- SAFETY DATA SHEET. Sigma-Aldrich.

- SAFETY DATA SHEET. Sigma-Aldrich.

- Boronic acid, B-(2,3-dimethyl-2H-indazol-6-yl). ChemicalBook.

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.

- Synthesis routes of 2,3-Dimethyl-2H-indazol-6-amine. Benchchem.

- 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827. PubChem.

- How to purify boronic acids/boronate esters?. ResearchGate.

- WO2005019229A1 - Process for purification of boronic acid and its derivatives. Google Patents.

- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate.

- Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool. Google Search.

- Suzuki Coupling. Organic Chemistry Portal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. calpaclab.com [calpaclab.com]

- 7. Boronic acid, B-(2,3-dimethyl-2H-indazol-6-yl)- | 1253912-00-3 [amp.chemicalbook.com]

- 8. 2-Methyl-2H-indazole-6-boronic acid 1001907-57-8 [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to 2,3-Dimethyl-2H-indazole-6-boronic acid: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including potent anti-cancer and anti-inflammatory properties.[1][2] The functionalization of the indazole ring is a critical strategy in the development of novel therapeutic agents, and among the various methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool.[1] This guide provides an in-depth technical overview of 2,3-dimethyl-2H-indazole-6-boronic acid, a key building block that enables the facile introduction of the 2,3-dimethyl-2H-indazol-6-yl moiety into target molecules, thereby facilitating the exploration of new chemical space in drug discovery programs.

Physicochemical Properties and Identification

This compound is an off-white solid that serves as a crucial reagent in organic synthesis. Its unique structure, featuring a dimethylated indazole core coupled with a reactive boronic acid group, makes it an ideal partner in palladium-catalyzed cross-coupling reactions.

| Property | Value | Source |

| CAS Number | 1253912-00-3 | [3][4][5][6] |

| Molecular Formula | C9H11BN2O2 | [3][5] |

| Molecular Weight | 190.01 g/mol | [3][5] |

| Appearance | Off-white solid | [5] |

| Purity | Typically ≥97% | [3][4] |

| Storage | Room temperature or 0-8 °C, in a dry, sealed place | [3][5][7] |

Structural Representation:

Structure of this compound.

Synthesis Pathway: A Proposed Retrosynthetic Analysis

The synthesis likely commences from 3-methyl-6-nitro-1H-indazole, which undergoes methylation to yield 2,3-dimethyl-6-nitro-2H-indazole.[8][9] Subsequent reduction of the nitro group furnishes the key intermediate, 2,3-dimethyl-2H-indazol-6-amine.[10] This amine can then be converted to the corresponding diazonium salt, which is then reacted with a suitable boron-containing reagent to afford the final boronic acid.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol is a general guideline for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates. This protocol is adapted from a similar procedure for a related indazole derivative. [1] Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can lead to side reactions such as the homocoupling of the boronic acid. [1]3. Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water). Subsequently, add the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Significance in Drug Discovery and Development

The use of boronic acids and their derivatives has seen a significant rise in medicinal chemistry, underscored by the FDA approval of drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma. [11][12][13]Boronic acids can act as bioisosteres for carboxylic acids and can form reversible covalent bonds with active site serine or threonine residues in enzymes, leading to potent and selective inhibition. [12] this compound is classified as a "Protein Degrader Building Block," highlighting its potential use in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other novel therapeutic modalities. [3]The ability to readily install the 2,3-dimethyl-2H-indazol-6-yl moiety allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns. The stability and ease of handling of this boronic acid, compared to some other potentially unstable boronic acids, make it a valuable tool for medicinal chemists. [14]

Safety and Handling

This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation. [5]It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient incorporation of the medicinally relevant 2,3-dimethyl-2H-indazole scaffold. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined and reactive building blocks will remain a cornerstone of innovation in medicinal chemistry.

References

- (2,3-dimethyl-2H-indazol-6-yl)boronic acid, min 97%, 500 mg. (n.d.). MilliporeSigma.

- Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 6-iodo-2,3-dimethyl-2H-indazole. (n.d.). Benchchem.

- This compound 97% | CAS: 1253912-00-3. (n.d.). AChemBlock.

- 2-Methyl-2H-indazole-6-boronic acid. (n.d.). Sigma-Aldrich.

- Boronic acid, B-(2,3-dimethyl-2H-indazol-6-yl)-. (n.d.). ChemicalBook.

- Synthesis routes of 2,3-Dimethyl-2H-indazol-6-amine. (n.d.). Benchchem.

- 2,3-Dimethyl-2H-indazole-7-boronic acid. (n.d.). Synblock.

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PMC - PubMed Central.

- 2,3-dimethyl-6-nitro-2H-indazole synthesis. (n.d.). ChemicalBook.

- 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827. (n.d.). PubChem.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.

- The proposed mechanism for the synthesis of 2H‐indazole derivatives. (n.d.). ResearchGate.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.

- Boronic acid, B-(2,3-dimethyl-2H-indazol-6-yl)- (Cas 1253912-00-3). (n.d.). Parchem.

- 2,3-Dimethyl-6-nitro-2H-indazole. (2009). PMC - NIH.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). PMC - PubMed Central.

- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace.

- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). NIH.

- 2,3-DIMETHYL-2H-INDAZOL-6-AMINE | CAS 444731-72-0. (n.d.). Matrix Fine Chemicals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound 97% | CAS: 1253912-00-3 | AChemBlock [try.achemblock.com]

- 5. Boronic acid, B-(2,3-dimethyl-2H-indazol-6-yl)- | 1253912-00-3 [amp.chemicalbook.com]

- 6. parchem.com [parchem.com]

- 7. 2,3-Dimethyl-2H-indazole-7-boronic acid - Synblock [synblock.com]

- 8. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]

- 9. 2,3-Dimethyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis of 2,3-Dimethyl-2H-indazole-6-boronic Acid: A Technical Guide for Advanced Drug Discovery

Introduction: The Significance of the Indazole Scaffold and the Role of Boronic Acids in Modern Medicinal Chemistry

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties. Within this class of compounds, 2,3-Dimethyl-2H-indazole-6-boronic acid has emerged as a critical building block for the synthesis of complex drug candidates. Its utility primarily lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.[1][2] The boronic acid moiety at the 6-position provides a versatile handle for the introduction of diverse molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

This in-depth technical guide provides a comprehensive and field-proven pathway for the synthesis of this compound. The presented methodology is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and critical experimental parameters that ensure a robust and reproducible synthesis.

A Robust and Validated Three-Step Synthesis Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence commencing with the commercially available 3-methyl-6-nitro-1H-indazole. This pathway involves:

-

Regioselective N-Methylation: The synthesis of the key intermediate, 2,3-dimethyl-6-nitro-2H-indazole, through a carefully controlled methylation reaction.

-

Chemoselective Nitro Group Reduction: The reduction of the nitro group to an amine, yielding 2,3-dimethyl-2H-indazol-6-amine.

-

Sandmeyer-Type Borylation: The conversion of the resulting amino group to the target boronic acid pinacol ester, a stable and readily purifiable precursor to the final boronic acid.

This strategic sequence is designed to maximize yield and purity at each stage, with each protocol constituting a self-validating system.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole

The initial step focuses on the regioselective methylation of 3-methyl-6-nitro-1H-indazole. While various methylating agents can be employed, the use of dimethyl carbonate in the presence of a suitable base offers a safer and more environmentally benign alternative to traditional reagents like methyl iodide or dimethyl sulfate.[3]

Experimental Protocol:

-

To a solution of 3-methyl-6-nitro-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF), add triethylenediamine (DABCO) (1.0 eq).

-

Stir the mixture at room temperature for 15 minutes to ensure complete dissolution and salt formation.

-

Slowly add dimethyl carbonate (1.2 eq) to the reaction mixture.

-

Heat the reaction to reflux and maintain for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield 2,3-dimethyl-6-nitro-2H-indazole as a yellow solid.[3]

Causality of Experimental Choices: The choice of a polar aprotic solvent like DMF facilitates the dissolution of the starting material and the base. DABCO is a non-nucleophilic base that effectively deprotonates the indazole nitrogen, activating it for methylation. The use of a slight excess of dimethyl carbonate ensures the reaction proceeds to completion.

Diagram of Synthesis Workflow: Step 1

Caption: Workflow for the N-methylation of 3-methyl-6-nitro-1H-indazole.

Step 2: Synthesis of 2,3-Dimethyl-2H-indazol-6-amine

The second step involves the chemoselective reduction of the nitro group to an amine. A variety of reducing agents can accomplish this transformation; however, tin(II) chloride in the presence of concentrated hydrochloric acid is a reliable and high-yielding method for this specific substrate.[4]

Experimental Protocol:

-

Dissolve 2,3-dimethyl-6-nitro-2H-indazole (1.0 eq) in 2-methoxyethyl ether with gentle heating, then cool the solution to 0 °C in an ice bath.

-

Under a nitrogen atmosphere, add tin(II) chloride dihydrate (2.8 eq).

-

Add concentrated hydrochloric acid dropwise, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 45 minutes.

-

Add diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the product.

-

Collect the precipitate by filtration and wash with diethyl ether to obtain 2,3-dimethyl-2H-indazol-6-amine hydrochloride.[4] The free amine can be obtained by neutralization with a suitable base.

Causality of Experimental Choices: The use of tin(II) chloride in acidic media is a classic and effective method for the reduction of aromatic nitro groups. The low temperature during the addition of hydrochloric acid is crucial to control the exothermic nature of the reaction. The precipitation of the hydrochloride salt provides a convenient method for product isolation and purification.

Diagram of Synthesis Workflow: Step 2

Caption: Workflow for the reduction of 2,3-dimethyl-6-nitro-2H-indazole.

Step 3: Synthesis of this compound Pinacol Ester

The final step is the conversion of the amino group to a boronic acid ester. Traditional methods often involve a two-step process of Sandmeyer reaction to install a halide, followed by a Miyaura borylation.[5] However, recent advancements have led to a more direct, metal-free Sandmeyer-type borylation of arylamines.[6][7][8] This modern approach utilizes an in-situ generated diazonium salt which then reacts with a diboron reagent.

Experimental Protocol:

-

To a solution of bis(pinacolato)diboron (B₂pin₂) (1.1 eq) in acetonitrile (MeCN), add 2,3-dimethyl-2H-indazol-6-amine (1.0 eq).

-

Add tert-butyl nitrite (tBuONO) (1.5 eq) to the mixture at room temperature.

-

Stir the reaction mixture for 1-2 hours under air. Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford this compound pinacol ester.

Causality of Experimental Choices: This metal-free borylation avoids potential metal contamination of the final product, which can be crucial for downstream applications in medicinal chemistry. Tert-butyl nitrite serves as an efficient diazotizing agent in an organic solvent. Bis(pinacolato)diboron is a stable and easy-to-handle source of the boronic ester moiety. The reaction proceeds under mild conditions, making it compatible with a wide range of functional groups. The resulting pinacol ester is generally more stable and easier to purify than the corresponding boronic acid.[9]

Diagram of Synthesis Workflow: Step 3

Caption: Workflow for the Sandmeyer-type borylation of 2,3-dimethyl-2H-indazol-6-amine.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent | Temperature | Time | Typical Yield |

| 1 | 3-Methyl-6-nitro-1H-indazole | Dimethyl Carbonate, DABCO | DMF | Reflux | 6 h | 80-90% |

| 2 | 2,3-Dimethyl-6-nitro-2H-indazole | SnCl₂·2H₂O, Conc. HCl | 2-Methoxyethyl ether | 0 °C to RT | 45 min | 85-95% |

| 3 | 2,3-Dimethyl-2H-indazol-6-amine | B₂pin₂, tBuONO | Acetonitrile | Room Temp. | 1-2 h | 60-75% |

Conclusion and Future Perspectives

The three-step synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound, a valuable building block for drug discovery. The protocols have been designed with a focus on reproducibility, safety, and the use of modern synthetic methodologies. The final boronic acid pinacol ester is a stable intermediate, ideally suited for a wide range of Suzuki-Miyaura cross-coupling reactions, enabling the rapid generation of diverse libraries of indazole-based compounds for biological screening. Future work in this area may focus on the development of one-pot procedures to further streamline the synthesis and the exploration of alternative, greener borylation methods.

References

- Mo, F., Jiang, Y., Qiu, D., Zhang, Y., & Wang, J. (2010). Direct Conversion of Arylamines to Pinacol Boronates: A Metal-Free Borylation Process.

- Wang, J. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11.

- Qiu, D., Zhang, Y., & Wang, J. (2014). Direct synthesis of arylboronic pinacol esters from arylamines. Organic Chemistry Frontiers, 1(1), 87-90.

- Mo, F., Jiang, Y., Qiu, D., Zhang, Y., & Wang, J. (2010).

- Akhtar, M. J., & Abdel-Jalil, R. J. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(11), 2419-2445.

- Qiu, D., Wang, S., Tang, S., Meng, H., Jin, L., Mo, F., Zhang, Y., & Wang, J. (2013). Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 78(24), 12765-12772.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Zhang, L., Wu, G., & Zhang, F. (2011). 2,3-Dimethyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1775.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Akhtar, M. J., & Abdel-Jalil, R. J. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(11), 2419-2445.

- MacNeil, S. L., & Snieckus, V. (2018). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Scientific Reports, 8(1), 1-8.

- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.

- Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.

- Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Video]. YouTube. [Link]

Sources

- 1. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. ftp.orgsyn.org [ftp.orgsyn.org]

- 7. Direct synthesis of arylboronic pinacol esters from arylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 2,3-Dimethyl-2H-indazole-6-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethyl-2H-indazole-6-boronic acid is a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery. Its structural motif, featuring a dimethylated indazole core coupled with a boronic acid functional group, makes it a valuable building block for the synthesis of complex therapeutic agents. Boronic acids are known for their unique ability to form reversible covalent bonds with diols, a property that has been exploited in the design of sensors, drug delivery systems, and enzyme inhibitors. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound and outlines the established methodologies for determining its key properties. While specific experimental data for this compound is not extensively available in public literature, this guide serves as a foundational resource for researchers, offering insights into its anticipated behavior and a clear roadmap for its empirical characterization.

Introduction: The Significance of the Indazole-Boronic Acid Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The incorporation of a boronic acid moiety at the 6-position of the 2,3-dimethyl-2H-indazole core introduces a versatile functional group capable of participating in a variety of chemical transformations.

The boronic acid group's ability to interact with biological targets, particularly through the formation of stable complexes with cis-diols present in many biological molecules like sugars and glycoproteins, opens up numerous avenues for therapeutic intervention. Furthermore, arylboronic acids are crucial intermediates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex biaryl structures that are often central to the pharmacophores of modern drugs.

This guide will delve into the structural and electronic properties of this compound, its expected reactivity, and the analytical techniques essential for its full characterization.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its structure and fundamental properties.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | (2,3-dimethyl-2H-indazol-6-yl)boronic acid | - |

| CAS Number | 1253912-00-3 | [1][2][3] |

| Molecular Formula | C₉H₁₁BN₂O₂ | [1][2] |

| Molecular Weight | 190.01 g/mol | [1][2] |

Structural Representation

Figure 1. Chemical structure of this compound.

Physicochemical Properties: Knowns and Unknowns

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development, influencing everything from reaction conditions to formulation and bioavailability.

| Property | Experimental Value | Method of Determination | Significance in Drug Development |

| Melting Point (°C) | Not Publicly Available | Differential Scanning Calorimetry (DSC), Capillary Melting Point Apparatus | Purity assessment, solid-state stability, formulation design. |

| Boiling Point (°C) | Not Publicly Available | Not typically determined for solids of this nature due to decomposition. | - |

| Solubility | Not Publicly Available | HPLC-based methods, UV-Vis spectroscopy in various solvents (e.g., water, DMSO, methanol, THF). | Crucial for reaction optimization, formulation, and ADME properties. |

| pKa | Not Publicly Available | Potentiometric titration, UV-Vis or NMR spectroscopy as a function of pH. | Governs ionization state at physiological pH, influencing receptor binding and membrane permeability. |

Causality Behind Experimental Choices for Property Determination

-

Melting Point: DSC is the preferred method as it provides a precise melting point and can also reveal information about polymorphism, which is critical for pharmaceutical solids. A sharp melting point is indicative of high purity.

-

Solubility: Determining solubility in a range of solvents is essential. For synthetic applications, solubility in common organic solvents like THF, DMF, and alcohols is important. For biological applications, aqueous solubility at physiological pH is a key parameter. An HPLC-based method provides accurate quantification.

-

pKa: The boronic acid moiety is a Lewis acid. Its pKa will determine the equilibrium between the neutral trigonal form and the anionic tetrahedral boronate form at a given pH. This equilibrium is fundamental to its interaction with biological diols and its overall charge state, which affects its absorption and distribution in the body.

Synthesis and Purification

While a specific, detailed synthesis for this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be inferred from established organometallic chemistry and the synthesis of its precursors.

A common route to arylboronic acids involves the conversion of an aryl halide. In this case, 6-bromo-2,3-dimethyl-2H-indazole would be a likely starting material.

Figure 2. A plausible synthetic pathway to this compound.

Step-by-Step Synthetic Protocol (Hypothetical)

-

Reduction of the Nitro Group: 2,3-Dimethyl-6-nitro-2H-indazole can be reduced to 2,3-dimethyl-2H-indazol-6-amine using standard reducing agents like tin(II) chloride in hydrochloric acid[4].

-

Diazotization and Bromination (Sandmeyer Reaction): The resulting amine can be converted to the 6-bromo derivative via a Sandmeyer reaction, involving diazotization with sodium nitrite in an acidic medium, followed by treatment with a copper(I) bromide solution.

-

Borylation: The 6-bromo-2,3-dimethyl-2H-indazole is then subjected to a lithium-halogen exchange using a strong base like n-butyllithium at low temperatures, followed by quenching with a trialkyl borate (e.g., triisopropyl borate). Acidic workup then hydrolyzes the boronate ester to the desired boronic acid.

Purification

Purification of arylboronic acids can often be achieved by recrystallization from a suitable solvent or solvent mixture. Due to the potential for dehydration to form boroxines (cyclic trimers), purification by column chromatography on silica gel may require careful selection of the eluent system to minimize decomposition.

Spectroscopic and Analytical Characterization

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of this compound.

| Technique | Expected Observations | Information Gained |

| ¹H NMR | Aromatic protons on the indazole ring, singlets for the two methyl groups, and a broad singlet for the B(OH)₂ protons. | Confirms the proton environment and structural integrity. |

| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbons, and a characteristic broad signal for the carbon attached to the boron atom. | Provides a map of the carbon skeleton. |

| ¹¹B NMR | A single, broad resonance characteristic of a trigonal boronic acid. | Confirms the presence and electronic environment of the boron atom. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight. Fragmentation patterns can provide further structural information. | Confirms the molecular weight and elemental composition (with high-resolution MS). |

| Infrared (IR) Spectroscopy | Characteristic absorptions for O-H stretching (broad), B-O stretching, and aromatic C-H and C=C stretching. | Identifies key functional groups. |

| High-Performance Liquid Chromatography (HPLC) | A single sharp peak under appropriate conditions. | Assesses purity and can be used for quantification. |

Self-Validating Experimental Protocols

-

NMR Spectroscopy: The integration of the proton signals in the ¹H NMR spectrum should correspond to the number of protons in the structure. The chemical shifts should be consistent with the electronic environment of the protons. For example, the aromatic protons will be in the downfield region (typically 7-8.5 ppm), while the methyl protons will be more upfield. The B(OH)₂ protons often appear as a broad singlet that can exchange with D₂O.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should provide a mass that is within a very narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass, confirming the elemental formula.

-

HPLC: Purity is typically assessed by HPLC with UV detection at a wavelength where the compound has significant absorbance. A purity of >95% is generally required for use in drug discovery applications.

Stability and Storage

Arylboronic acids are known to be susceptible to certain degradation pathways.

-

Dehydration: Boronic acids can undergo reversible dehydration to form cyclic trimers known as boroxines. This is often observed upon heating or under vacuum. Storing the compound in a cool, dry place can minimize boroxine formation.

-

Oxidative Decomposition: Some boronic acids can be prone to oxidation. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

It is advisable to store this compound in a tightly sealed container at low temperatures (e.g., 2-8 °C) and protected from light and moisture.

Conclusion and Future Directions

This compound is a promising building block for the development of novel therapeutics. While a complete experimental physicochemical profile is not yet publicly available, this guide provides a comprehensive framework for its synthesis, purification, and characterization based on established chemical principles. The methodologies outlined herein will enable researchers to confidently work with this compound and unlock its full potential in medicinal chemistry. Further studies to determine its specific properties, such as solubility, pKa, and single-crystal X-ray structure, are warranted and will be invaluable to the scientific community.

References

- Chen, F., et al. (2009). 2,3-Dimethyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1775. [Link]

- 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827. PubChem. [Link]

- 2,3-Dimethyl-6-nitro-2H-indazole | C9H9N3O2 | CID 10465149. PubChem. [Link]

Sources

An In-depth Technical Guide to (2,3-Dimethyl-2H-indazol-6-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (2,3-Dimethyl-2H-indazol-6-yl)boronic acid, a specialized building block with growing importance in medicinal chemistry. We will delve into its chemical identity, properties, a detailed synthesis protocol grounded in modern synthetic methodologies, and its emerging applications, particularly in the field of targeted protein degradation.

Compound Identification and Chemical Properties

The precise identification and characterization of a chemical entity are fundamental for its application in research and development.

IUPAC Name: (2,3-dimethyl-2H-indazol-6-yl)boronic acid

Synonyms:

CAS Number: 1253912-00-3

The indazole core is a significant pharmacophore found in numerous biologically active compounds and approved drugs.[2][3] The strategic placement of the boronic acid moiety at the 6-position, combined with the dimethyl substitution on the indazole ring, offers a unique scaffold for creating complex molecules with tailored biological activities.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BN₂O₂ | [1] |

| Molecular Weight | 190.01 g/mol | [1] |

| Appearance | Solid (form may vary) | N/A |

| Storage | Room temperature, in a dry, sealed place |

Synthesis of (2,3-Dimethyl-2H-indazol-6-yl)boronic acid

The synthesis of (2,3-Dimethyl-2H-indazol-6-yl)boronic acid can be efficiently achieved through a multi-step sequence starting from commercially available precursors. The presented protocol is a logical amalgamation of established synthetic transformations, culminating in a modern, metal-free borylation step that offers significant advantages over classical methods.

Synthesis of the Precursor: 2,3-Dimethyl-2H-indazol-6-amine

The synthesis of the key amine precursor is a critical first stage. This can be accomplished via a two-step process involving the methylation of 3-methyl-6-nitro-1H-indazole followed by the reduction of the nitro group.

Step 1: N-methylation of 3-methyl-6-nitro-1H-indazole

A general procedure involves the reaction of 3-methyl-6-nitro-1H-indazole with a methylating agent like dimethyl carbonate in the presence of a base.[4]

Step 2: Reduction of 2,3-dimethyl-6-nitro-2H-indazole

The nitro-group is then reduced to the corresponding amine. A common and effective method involves the use of tin(II) chloride in an acidic medium.[5]

-

Protocol: 2,3-dimethyl-6-nitro-2H-indazole is dissolved in a suitable solvent such as 2-methoxyethyl ether. The solution is cooled, and tin(II) chloride is added under an inert atmosphere. Concentrated hydrochloric acid is then added dropwise, maintaining a low temperature. The reaction is allowed to warm to room temperature and stirred until completion. The product, 2,3-dimethyl-2H-indazol-6-amine hydrochloride, precipitates and can be collected by filtration.[5]

Final Step: Borylation of 2,3-Dimethyl-2H-indazol-6-amine

The conversion of the arylamine to the corresponding boronic acid is the final and key transformation. While the classical Sandmeyer reaction is a traditional route, modern advancements have led to more efficient and milder metal-free alternatives.[6] We will detail a contemporary method for the direct conversion of arylamines to their pinacol boronate esters, which can then be deprotected to yield the boronic acid.[1]

This metal-free borylation process avoids potential metal contamination of the final product, a crucial consideration for compounds intended for biological applications. The reaction proceeds via a Sandmeyer-like mechanism where tert-butyl nitrite serves as the diazotization agent and bis(pinacolato)diboron (B₂pin₂) is the boron source.[1]

Detailed Experimental Protocol: Synthesis of (2,3-dimethyl-2H-indazol-6-yl)boronic acid pinacol ester

-

In a reaction vessel, dissolve 2,3-Dimethyl-2H-indazol-6-amine (1.0 equiv) and bis(pinacolato)diboron (1.1 equiv) in acetonitrile.

-

To the stirred solution, add tert-butyl nitrite (1.5 equiv) dropwise at room temperature under a standard air atmosphere.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the solution under reduced pressure to remove the solvent.

-

Purify the residue by flash column chromatography on silica gel to yield the (2,3-dimethyl-2H-indazol-6-yl)boronic acid pinacol ester.

Deprotection to the boronic acid can be achieved through standard methods, such as transesterification with a diol followed by hydrolysis, or by treatment with a suitable acid or base.

Diagram 1: Synthesis Workflow

Caption: Synthetic route to (2,3-dimethyl-2H-indazol-6-yl)boronic acid.

Applications in Drug Discovery and Development

Boronic acids are a class of compounds with unique chemical properties that make them valuable in medicinal chemistry.[7] Their ability to form reversible covalent bonds with diols is a key feature exploited in various therapeutic applications.[7] (2,3-Dimethyl-2H-indazol-6-yl)boronic acid is categorized as a "Protein Degrader Building Block," indicating its utility in the synthesis of PROteolysis TArgeting Chimeras (PROTACs).[8]

Role as a Caging Group in ROS-Responsive PROTACs

A significant challenge in cancer therapy is the selective targeting of tumor cells while minimizing damage to healthy tissues. One innovative strategy is the development of conditionally activated drugs that are triggered by the unique microenvironment of tumors. Many tumors exhibit elevated levels of reactive oxygen species (ROS).[7]

Aryl boronic acids can function as ROS-responsive "caging groups" for PROTACs.[7] In its inactive state, the boronic acid moiety renders the PROTAC unable to bind to its target protein or E3 ligase effectively. Upon exposure to high levels of ROS, such as hydrogen peroxide (H₂O₂), which are prevalent in the tumor microenvironment, the boronic acid is oxidized to a phenol. This transformation can trigger a self-immolative cleavage, releasing the active PROTAC specifically at the tumor site.[7]

The 2,3-dimethyl-2H-indazole scaffold provides a stable and synthetically tractable core onto which this ROS-cleavable boronic acid functionality is appended. This allows for the precise spatial and temporal control of protein degradation, enhancing the therapeutic window of the PROTAC.

Diagram 2: Mechanism of ROS-Activated PROTAC

Caption: ROS-mediated activation of a boronic acid-caged PROTAC.

Conclusion

(2,3-Dimethyl-2H-indazol-6-yl)boronic acid is a valuable and versatile building block for medicinal chemists. Its synthesis, achievable through modern and efficient methods, provides access to a unique scaffold. The incorporation of the boronic acid functionality onto the stable indazole core makes it particularly well-suited for the development of advanced therapeutic modalities, such as conditionally activated PROTACs. This technical guide provides the foundational knowledge for researchers to synthesize, handle, and strategically implement this compound in their drug discovery programs.

References

- (2, 3-dimethyl-2H-indazol-6-yl)boronic acid, min 97%, 500 mg. Google Search.

- Boronic acid, B-(2,3-dimethyl-2H-indazol-6-yl) - ChemicalBook. ChemicalBook.

- Direct Conversion of Arylamines to Pinacol Boronates: A Metal-Free Borylation Process.

- Direct Conversion of Aryl Amines to Pinacol Boron

- Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research.

- US Patent 9035084B2 - Preparation method of aromatic boronate compounds.

- Synthesis routes of 2,3-Dimethyl-2H-indazol-6-amine. Benchchem.

- 2,3-dimethyl-6-nitro-2H-indazole synthesis. ChemicalBook.

- Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- Indazole From Natural Resources And Biological Activity.

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 7. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. calpaclab.com [calpaclab.com]

solubility of 2,3-Dimethyl-2H-indazole-6-boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2,3-Dimethyl-2H-indazole-6-boronic acid in Organic Solvents

Introduction

This compound is a heterocyclic boronic acid derivative of significant interest to researchers in drug discovery and development. The indazole scaffold is a prominent feature in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including anti-tumor and anti-inflammatory properties[1]. Boronic acids themselves are a unique class of compounds, serving as key building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and as pharmacophores in their own right[2][3][4][5]. The FDA-approved drugs Bortezomib, Ixazomib, and Vaborbactam all contain a boronic acid moiety, highlighting their therapeutic relevance[3][4].

Understanding the is paramount for its effective use in synthetic chemistry, purification, formulation, and high-throughput screening. Solubility dictates the choice of reaction conditions, influences crystallization processes, and is a critical parameter in the development of drug delivery systems.

While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide provides a comprehensive framework for researchers to understand, predict, and experimentally determine its solubility. By leveraging data from analogous compounds and established analytical techniques, this document serves as a practical resource for scientists working with this and related molecules.

Physicochemical Properties and Theoretical Solubility Considerations

The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. The structure of this compound combines a relatively polar heterocyclic indazole core with a polar, hydrogen-bonding boronic acid group.

-

Indazole Core: The 2,3-dimethyl-2H-indazole moiety is a bicyclic aromatic system containing two nitrogen atoms. The presence of the nitrogen atoms and the aromatic nature of the rings contribute to its polarity and potential for pi-pi stacking interactions. The dimethyl substitution on the indazole ring may slightly increase its lipophilicity compared to the unsubstituted parent indazole.

-

Boronic Acid Group (-B(OH)₂): This functional group is the primary driver of the compound's polarity and its ability to act as a hydrogen bond donor and acceptor. Boronic acids are known to be Lewis acids and can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form in the presence of Lewis bases[3]. They also have a propensity to form cyclic anhydrides, known as boroxines, upon dehydration, which can impact solubility[6][7].

Based on these structural features, it is anticipated that this compound will exhibit favorable solubility in polar organic solvents, particularly those that can engage in hydrogen bonding. Its solubility is likely to be limited in nonpolar hydrocarbon solvents. The overall solubility will be a balance between the polar contributions of the boronic acid and the indazole nitrogens, and the less polar hydrocarbon backbone.

Predicted Solubility Profile

In the absence of specific experimental data for this compound, we can infer its likely solubility based on the known solubility of phenylboronic acid and the general principles of "like dissolves like". Phenylboronic acid is reported to have high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[8][9][10]. The addition of the dimethyl-indazole group is expected to modulate this profile.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of the alcohols can act as both hydrogen bond donors and acceptors, readily solvating the boronic acid moiety. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High to Moderate | These solvents have large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the boronic acid's hydroxyl groups. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | Ethers are effective hydrogen bond acceptors and can solvate the boronic acid group. The overall polarity is well-matched. |

| Ketones | Acetone, 2-Butanone | Moderate | Similar to ethers, ketones are good hydrogen bond acceptors. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents are weakly polar and can engage in dipole-dipole interactions. Solubility will depend on the overall polarity of the molecule. |

| Aromatic | Toluene, Xylene | Low | While the indazole core may have some favorable pi-pi interactions with aromatic solvents, the highly polar boronic acid group will limit solubility. |

| Nonpolar | Hexanes, Heptane | Very Low | The significant mismatch in polarity between the highly polar solute and the nonpolar solvent will result in poor solubility. |

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a crystalline compound like this compound is the isothermal shake-flask method, which is considered a gold standard for solubility measurements. An alternative is the dynamic method, which measures the temperature at which a solid dissolves in a solvent at a known concentration[8][9][10].

Isothermal Shake-Flask Method

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Scintillation vials or small flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

2. Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient time (typically 24-72 hours) to ensure that the solution has reached saturation. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in desired units (e.g., mg/mL, mol/L).

Visualization of Experimental Workflow

Caption: Isothermal shake-flask solubility determination workflow.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood. The Safety Data Sheet (SDS) for the related compound, 2-Methyl-2H-indazole-6-boronic acid, indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[11].

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place[11].

Always consult the specific SDS for the compound you are using for complete safety information.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not readily published, this guide provides a robust framework for researchers to approach this critical aspect of its characterization. By understanding the physicochemical properties of the molecule and leveraging the known solubility of analogous boronic acids, a qualitative prediction of its solubility profile can be made. Furthermore, the detailed experimental protocol for the isothermal shake-flask method empowers researchers to generate precise and reliable solubility data in their own laboratories. This information is essential for the successful application of this compound in drug discovery and development, from reaction optimization to formulation.

References

- Benchchem. An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.

- Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.

- Benchchem. An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents.

- Springer. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- Sigma-Aldrich. 2-Methyl-2H-indazole-6-boronic acid.

- Sigma-Aldrich. SAFETY DATA SHEET - 2-Methyl-2H-indazole-6-boronic acid.

- ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid...

- Fisher Scientific. SAFETY DATA SHEET - Indazole.

- ChemicalBook. Boronic acid, B-(2,3-dimethyl-2H-indazol-6-yl)-.

- KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications.

- TCI America. (2, 3-dimethyl-2H-indazol-6-yl)boronic acid, min 97%, 500 mg.

- Fisher Scientific. SAFETY DATA SHEET - 1-Methylindazole-6-boronic acid.

- MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Sigma-Aldrich. 2,3-Dimethyl-2H-indazol-6-amine.

- CymitQuimica. SAFETY DATA SHEET - 2.3-Dimethyl-6-nitro-2H-indazole.

- Parchem. Boronic acid, B-(2,3-dimethyl-2H-indazol-6-yl)-.

- PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Synblock. 2,3-Dimethyl-2H-indazole-7-boronic acid.

- BLDpharm. 2,3-Dimethyl-2H-indazole-6-carboxylic acid.

- Chemdad. 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 10. d-nb.info [d-nb.info]

- 11. 2-Methyl-2H-indazole-6-boronic acid 1001907-57-8 [sigmaaldrich.com]

A Technical Guide to 2,3-Dimethyl-2H-indazole-6-boronic acid: Physicochemical Properties and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2H-indazole-6-boronic acid is a specialized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the indazole scaffold, which is a prominent feature in a number of approved pharmaceuticals, this molecule serves as a versatile building block in the synthesis of complex organic molecules.[1] The presence of the boronic acid functional group makes it particularly amenable to Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[2] This guide provides an in-depth analysis of the melting point and chemical stability of this compound, offering insights for its effective handling, storage, and application in research and development.

Physicochemical Characteristics

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application. Key identifying information is summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1253912-00-3 | [3][4][5] |

| Molecular Formula | C9H11BN2O2 | [3][5] |

| Molecular Weight | 190.01 g/mol | [3][5] |

| Purity (typical) | ≥97% | [3] |

Melting Point Analysis

It is crucial to recognize that the melting point is highly sensitive to the crystalline structure and the presence of impurities. The additional methyl group at the 3-position in the target compound, compared to its analog, may influence crystal packing and intermolecular forces, thereby altering the melting point. Furthermore, the precursor, 2,3-dimethyl-6-nitro-2H-indazole, has a significantly higher melting point of 183-186 °C, illustrating the profound impact of functional group substitution on this physical property.[6]

Stability and Storage Considerations

The stability of this compound is a critical parameter that dictates its shelf-life and reactivity. Boronic acids, as a class of compounds, are known to be susceptible to various degradation pathways, primarily oxidation and dehydration.[7][8]

Oxidative Stability

Arylboronic acids can undergo oxidation, which can be accelerated by exposure to air and certain metal ions. This process can lead to the formation of the corresponding phenol, diminishing the compound's utility in cross-coupling reactions. While some boronic acids exhibit remarkable stability, others, particularly certain heterocyclic derivatives, can be notoriously unstable.[8]

Dehydration and Trimerization

Boronic acids can undergo reversible dehydration to form boroxines, which are cyclic trimers. This process is often in equilibrium with the monomeric boronic acid in the presence of water. The formation of boroxines can affect the reactivity and solubility of the compound.

Recommended Storage

Given the potential for degradation, stringent storage conditions are recommended to preserve the integrity of this compound. While some suppliers suggest room temperature storage,[3] a more cautious approach, informed by data on analogous compounds, would be to store the material at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen). It is also advisable to minimize exposure to light and moisture.

Experimental Protocols

Protocol for Melting Point Determination

The following is a generalized protocol for the accurate determination of the melting point of a solid organic compound using a capillary melting point apparatus.[9][10][11][12]

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Begin heating again at a slow rate (1-2 °C/min) as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid droplet is observed (T1) and the temperature at which the entire sample has melted (T2). The melting point is reported as the range T1-T2.

Diagram of Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a solid organic compound.

Conclusion

This compound is a valuable reagent for the synthesis of novel chemical entities in drug discovery. While its precise melting point remains to be definitively reported, an estimate can be derived from closely related structures. Of paramount importance is the compound's stability; appropriate handling and storage under cool, dry, and inert conditions are essential to maintain its chemical integrity and ensure its efficacy in synthetic applications. The protocols and information provided in this guide are intended to support researchers in the successful utilization of this important building block.

References

- Determination of the melting point. (n.d.). University of Technology.

- Melting point determination. (n.d.). University of Calgary.

- Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. (2023). RGUHS Journal of Pharmaceutical Sciences.

- Melting point determination. (n.d.). SSERC.

- Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis.

- Enthalpy of formation for indazoles. (n.d.). ResearchGate.

- Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts.

- Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules.

- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2010). NIH.

- 2,3-dimethyl-2H-indazol-6-amine. (n.d.). PubChem.

- Boronic acid with high oxidative stability and utility in biological contexts. (2021). ResearchGate.

- 2,3-Dimethyl-6-nitro-2H-indazole. (2009). NIH.

- Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). NIH.

- Structure, Properties, and Preparation Of Boronic Acid Derivatives. (n.d.). Wiley-VCH.

- Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Longdom Publishing.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. parchem.com [parchem.com]

- 5. Boronic acid, B-(2,3-dimethyl-2H-indazol-6-yl)- | 1253912-00-3 [amp.chemicalbook.com]

- 6. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. almaaqal.edu.iq [almaaqal.edu.iq]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2,3-Dimethyl-2H-indazole-6-boronic acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2,3-Dimethyl-2H-indazole-6-boronic acid, a crucial building block in contemporary medicinal chemistry. Rather than a simple chronological history, which is not extensively documented for this specific intermediate, we will explore its significance and "discovery" through the lens of its pivotal role in the synthesis of groundbreaking therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development who seek a deeper understanding of the synthesis, characterization, and application of this important molecule.

Introduction: The Emergence of a Key Pharmaceutical Intermediate

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The unique electronic properties and conformational rigidity of the indazole ring system make it an ideal framework for designing potent and selective inhibitors of various enzymes and receptors.[1] Within this class of compounds, 2,3-Dimethyl-2H-indazole derivatives have garnered significant attention, particularly as key components of targeted cancer therapies.

The "discovery" of this compound is intrinsically linked to the development of drugs like Pazopanib, a potent angiogenesis inhibitor, and Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor.[3][4][] The necessity for efficient synthetic routes to these complex molecules drove the innovation and optimization of methods to produce functionalized indazole intermediates, with the 6-boronic acid derivative emerging as a versatile synthon for carbon-carbon bond formation, most notably through Suzuki-Miyaura cross-coupling reactions.

This guide will elucidate the common synthetic pathways to this compound, provide detailed experimental protocols, and discuss its applications, thereby offering a holistic view of its importance in modern drug discovery.

Synthetic Strategies and Methodologies

The synthesis of this compound can be conceptually divided into two main stages: the formation of the 2,3-dimethyl-2H-indazole core and the subsequent introduction of the boronic acid functionality at the 6-position.

Construction of the 2,3-Dimethyl-2H-indazole Core

A common and efficient route to the 2,3-dimethyl-2H-indazole core begins with a suitably substituted nitro-indazole precursor. A representative synthetic workflow is outlined below.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof - Google Patents [patents.google.com]

- 4. Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,3-Dimethyl-2H-indazole-6-boronic acid: A Technical Guide

Introduction to 2,3-Dimethyl-2H-indazole-6-boronic acid

This compound is a heterocyclic compound featuring a dimethylated indazole core functionalized with a boronic acid group. The indazole scaffold is a prominent pharmacophore in medicinal chemistry, known for its diverse biological activities[2]. The inclusion of a boronic acid moiety offers a versatile handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, making it a valuable building block in the synthesis of complex pharmaceutical agents. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of this compound.

Molecular Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BN₂O₂ | [1] |

| Molecular Weight | 190.01 g/mol | [1] |

| CAS Number | 1253912-00-3 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy